(S)-2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid

Beschreibung

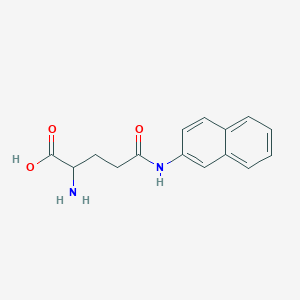

(S)-2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid is a modified α-amino acid derivative based on the glutamic acid backbone. Its structure features a naphthalen-2-ylamino group at the 5-position, replacing the traditional γ-carboxylic acid group (Figure 1).

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c16-13(15(19)20)7-8-14(18)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8,16H2,(H,17,18)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCSDVVHAXLZNL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14525-44-1 | |

| Record name | N-2-Naphthalenyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14525-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biologische Aktivität

(S)-2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid, commonly referred to as a derivative of L-glutamic acid, has garnered attention for its potential biological activities. This compound features a unique structure that includes a naphthalene ring, which may influence its interactions within biological systems. This article explores the compound's synthesis, chemical properties, and potential biological activities based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O3, with a molecular weight of 272.3 g/mol. Its structure consists of:

- A five-carbon backbone (pentanoic acid)

- An amino group at the second carbon

- A naphthalene ring system linked to another amino group at the fifth carbon

The specific stereochemistry indicated by the (S) designation is crucial for its biological activity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation reaction between naphthylamine and 5-oxopentanoic acid under acidic conditions. Common solvents used in this process include ethanol or methanol, followed by heating to promote reaction completion. Purification methods such as recrystallization or chromatography are employed to isolate the final product.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid | Contains a naphthalene ring; similar backbone | Different position of naphthalene substitution |

| (S)-4-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid | Similar pentanoic backbone; different stereochemistry | Variation in stereochemistry affecting biological activity |

| 3-(Naphthalen-1-ylamino)propanoic acid | Shorter carbon chain; retains naphthalene structure | Potentially different reactivity due to shorter chain |

This table highlights how variations in structure and stereochemistry can influence biological activity and therapeutic potential.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides insights into possible applications:

- Neuroprotective Effects : Studies on glutamic acid derivatives indicate potential neuroprotective effects that could be explored further with this compound.

- Anticancer Properties : Similar compounds have been tested for anticancer activities against various human tumor cell lines, suggesting that this compound may warrant investigation in cancer research contexts .

- Chromogenic Applications : As noted in some studies, derivatives like N-(gamma-L-glutamyl)-2-naphthylamine exhibit chromogenic properties that could be useful in biochemical assays.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of (S)-2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic Acid and Analogues

Key Observations:

Structural Complexity and Bioactivity: The naphthalene derivative’s aromaticity may enhance binding to hydrophobic enzyme pockets, similar to ’s phenolic allylthio compound, which inhibits tyrosinase . Compound 24a () demonstrates how extended alkyl-thiophene chains improve HDAC inhibitory activity, highlighting the importance of substituent length and rigidity .

Metabolic and Stability Profiles: The tert-butoxy derivative () shows increased steric protection of the carbonyl group, improving stability for pharmaceutical applications . Ethylamino derivatives () are simpler and more polar, likely favoring renal excretion and reducing bioaccumulation risks .

Functional Group Diversity: Sulfur-containing analogs () exhibit redox-modulating or metal-chelating properties, critical for enzymes like tyrosinase or glutathione S-transferases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.